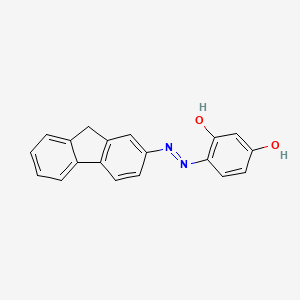
N-(4-hidroxifenil)carbamato de etilo
Descripción general
Descripción
Ethyl 4-hydroxyphenylcarbamate is a chemical compound that is related to various research areas, including the synthesis of antimitotic agents, thermal decomposition studies, and the preparation of enantiomerically pure compounds. It is structurally characterized by the presence of a hydroxyphenyl group attached to a carbamate moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of ethyl 4-hydroxyphenylcarbamate-related compounds has been explored in several studies. For instance, chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have been synthesized and shown to be active in biological systems, with the S-isomer being more potent than the R-isomer . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, has been optimized with a total yield of 81% .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxyphenylcarbamate and its derivatives has been characterized using various techniques. For example, the crystal structure of a related compound, ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate, features intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . In another study, the molecular structures of a series of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, were elucidated, revealing hydrogen bonding and pi-pi stacking interactions .
Chemical Reactions Analysis
Ethyl 4-hydroxyphenylcarbamate-related compounds undergo various chemical reactions. The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) leads to methylene-4,4'-di(phenylisocyanate) as the main product, with polycarbodiimides and small amounts of amines and urea derivatives as by-products . The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, achieving good yields without racemization .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyphenylcarbamate derivatives are influenced by their molecular structure. For instance, the presence of the hydroxyphenyl group can lead to specific intermolecular interactions, as seen in the crystal structure analysis . The thermal decomposition study provides insights into the stability and decomposition pathways of related carbamate compounds . Directed lithiation reactions of related compounds have been performed to achieve high yields of substituted products, indicating the reactivity of these molecules .
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
El N-(4-hidroxifenil)carbamato de etilo se ha identificado como un compuesto sintético con propiedades antioxidantes. Se utiliza para tratar afecciones como el eritema, el enrojecimiento de la piel y la inflamación. Sus capacidades antioxidantes lo convierten en un compuesto valioso en aplicaciones dermatológicas .
Decoloración del cabello
Este compuesto también exhibe la capacidad de decolorar el cabello. Esta aplicación es particularmente relevante en la investigación cosmética donde se desea la alteración del color del cabello .
Síntesis de aminofenoles
El this compound sirve como precursor para la síntesis de aminofenoles. Los aminofenoles son compuestos biológicamente activos que se han encontrado en diversas plantas, animales y humanos, lo que indica su importancia en la investigación bioquímica .
Diseño de fármacos y química medicinal
En el campo del diseño de fármacos y la química medicinal, la funcionalidad carbamato del this compound es crucial. Participa en enlaces de hidrógeno a través del grupo carboxilo y la cadena principal NH. La sustitución en los terminales O y N de un carbamato ofrece oportunidades para la modulación de las propiedades biológicas y la mejora de la estabilidad y las propiedades farmacocinéticas .
Métodos analíticos en la prueba de alimentos y bebidas
El 4-hidroxifenilcarbamato de etilo está involucrado en métodos analíticos para determinar las concentraciones de carbamato de etilo en alimentos y bebidas. El proceso de determinación implica técnicas extractivas y pasos de pre-concentración seguidos de análisis por cromatografía de gases acoplada a espectrometría de masas (GC-MS) .
Producción de ingeniería genética
El compuesto también se menciona en el contexto de la producción de ingeniería genética para prevenir la acumulación de carbamato de etilo (EC) en alimentos fermentados, lo cual es esencial para la seguridad alimentaria .
Mecanismo De Acción
Target of Action
Ethyl N-(4-hydroxyphenyl)carbamate, also known as Ethyl 4-hydroxyphenylcarbamate, is a synthetic compound that is used as an antioxidant . The primary targets of Ethyl N-(4-hydroxyphenyl)carbamate are enzymes involved in the metabolism of amines . These enzymes play a crucial role in various biological processes, including the synthesis of peptides .
Mode of Action
Ethyl N-(4-hydroxyphenyl)carbamate interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality of Ethyl N-(4-hydroxyphenyl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction leads to changes in the activity of the target enzymes, thereby influencing the metabolic processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by Ethyl N-(4-hydroxyphenyl)carbamate involve the metabolism of amines and the synthesis of peptides . Ethyl N-(4-hydroxyphenyl)carbamate, being a carbamate, serves as a protecting group for amines, thereby influencing the synthesis of peptides . The downstream effects of these pathways can have significant impacts on various biological processes, including immune response and cellular growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl N-(4-hydroxyphenyl)carbamate influence its bioavailability. Ethyl N-(4-hydroxyphenyl)carbamate is metabolized by human enzymes into arbutin, ellagic acid, and 4-hydroxyphenylacetic acid . The human body converts ellagic acid into ellagic acid glucuronide, which may be excreted in urine or bile . These metabolic processes impact the bioavailability of Ethyl N-(4-hydroxyphenyl)carbamate and its overall effectiveness.
Result of Action
The molecular and cellular effects of Ethyl N-(4-hydroxyphenyl)carbamate’s action are primarily related to its role as an antioxidant . It is used to treat erythema, skin redness, and inflammation . Additionally, it has the ability to decolorize hair . On a molecular level, Ethyl N-(4-hydroxyphenyl)carbamate can bind to DNA, which may contribute to its carcinogenic potential .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl N-(4-hydroxyphenyl)carbamate. For instance, the chemical reaction between urea and ethanol, which is a key reaction for Ethyl N-(4-hydroxyphenyl)carbamate formation in wine, is exponentially accelerated at elevated temperatures . Moreover, the use of pesticides, including carbamates, in agriculture can lead to their persistence in the environment, impacting non-target biota and leading to ecological disturbance .
Direcciones Futuras
While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Propiedades
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7159-95-7 | |
| Record name | Ethyl 4-hydroxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

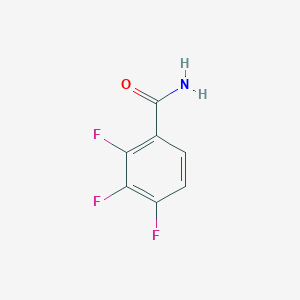
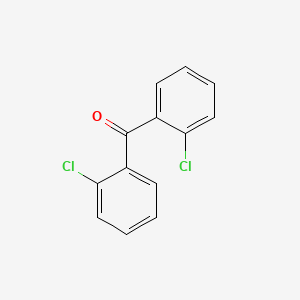

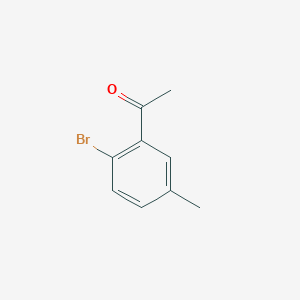
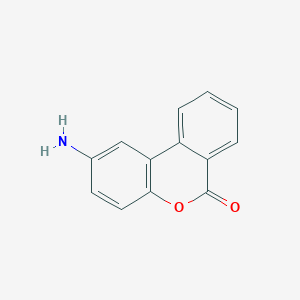
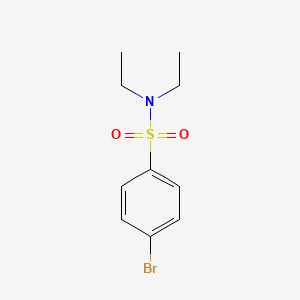

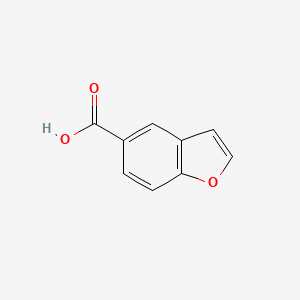
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)



